molecular formula C10H17N4O7P B11933473 [(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate

[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate

Cat. No.: B11933473
M. Wt: 336.24 g/mol
InChI Key: VFGPDCAAUMRRSL-BKMCOVHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an imidazole ring, a cyclopentyl group, and phosphate moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate typically involves multiple steps, including the formation of the imidazole ring, the cyclopentyl group, and the phosphate ester. The process often starts with the preparation of the imidazole derivative, followed by the introduction of the cyclopentyl group through a series of reactions such as cyclization and hydroxylation. The final step involves the phosphorylation of the hydroxyl groups to form the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pH levels to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the phosphate ester groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes involving phosphate metabolism and imidazole-containing biomolecules.

    Medicine: The compound has potential therapeutic applications, including as an enzyme inhibitor or a precursor for drug development.

    Industry: It is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways involving phosphate metabolism, leading to various biological effects.

Comparison with Similar Compounds

[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate can be compared with other similar compounds, such as:

    Adenosine monophosphate (AMP): Both compounds contain phosphate groups and are involved in phosphate metabolism, but this compound has a more complex structure.

    Imidazole derivatives: These compounds share the imidazole ring structure but differ in their functional groups and biological activities.

    Cyclopentyl phosphate esters: Similar in having cyclopentyl and phosphate groups, but this compound is unique due to its additional functional groups and stereochemistry.

Properties

Molecular Formula

C10H17N4O7P

Molecular Weight

336.24 g/mol

IUPAC Name

[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H17N4O7P/c11-9-6(10(12)17)13-3-14(9)5-1-4(7(15)8(5)16)2-21-22(18,19)20/h3-5,7-8,15-16H,1-2,11H2,(H2,12,17)(H2,18,19,20)/t4-,5-,7-,8+/m0/s1

InChI Key

VFGPDCAAUMRRSL-BKMCOVHNSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1N2C=NC(=C2N)C(=O)N)O)O)COP(=O)(O)O

Canonical SMILES

C1C(C(C(C1N2C=NC(=C2N)C(=O)N)O)O)COP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.